Boc-HomoArg(NO2)-OH
Description
Chemical Identity and Nomenclature of Boc-HomoArg(NO₂)-OH
Boc-HomoArg(NO₂)-OH, also known as N-alpha-tert-butoxycarbonyl-N-omega-nitro-L-homoarginine, represents a chemically modified amino acid derivative with the molecular formula C₁₂H₂₃N₅O₆. The compound is officially registered under Chemical Abstracts Service number 28968-64-1, providing a unique identifier for regulatory and research purposes. The International Union of Pure and Applied Chemistry systematic name for this compound is (2S)-6-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid, which precisely describes its stereochemistry and functional group arrangement.
The molecular weight of Boc-HomoArg(NO₂)-OH is 333.34 grams per mole, making it significantly larger than its parent amino acid arginine. The compound exhibits specific optical rotation properties, with [α]D²⁰ = -10 ± 2° when measured at a concentration of 1 gram per 100 milliliters in dimethylformamide. This optical activity confirms the preservation of stereochemical integrity during synthesis and provides a means for quality control assessment.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₂₃N₅O₆ | |
| Molecular Weight | 333.34 g/mol | |
| CAS Number | 28968-64-1 | |
| Optical Rotation | [α]D²⁰ = -10 ± 2° (c=1, DMF) | |
| InChI Key | YFIPSHDRWHZYOM-QMMMGPOBSA-N |
The compound is known by several synonymous names in the scientific literature, including boc-n'-nitro-l-homoarginine, N²-[(1,1-dimethylethoxy)carbonyl]-N⁶-[imino(nitroamino)methyl]-L-lysine, and Boc-Nomega-(nitro)-L-homoarginine. These alternative nomenclatures reflect different systematic naming conventions and emphasize various structural features of the molecule. The systematic molecular identifier SMILES notation for this compound is CC(C)(C)OC(=O)NC@@HC(=O)O, which provides an unambiguous computer-readable representation of its structure.
Structural Comparison to Native Arginine and Homoarginine Derivatives
The structural foundation of Boc-HomoArg(NO₂)-OH begins with L-homoarginine, which itself represents a homologated version of the naturally occurring amino acid L-arginine. L-arginine possesses the molecular formula C₆H₁₄N₄O₂ with a molecular weight of 174.20 grams per mole. The fundamental structure consists of a standard amino acid backbone featuring an alpha-amino group, carboxylic acid functionality, and a distinctive guanidino side chain that extends three methylene units from the alpha carbon.
L-homoarginine, with molecular formula C₇H₁₆N₄O₂ and molecular weight 188.23 grams per mole, differs from arginine by the insertion of a single methylene group in the aliphatic chain. This structural modification creates a four-carbon chain between the alpha carbon and the guanidino group, compared to the three-carbon chain in arginine. This seemingly minor alteration significantly affects the compound's biological properties, as homoarginine demonstrates different substrate specificity for enzymes and altered pharmacological effects compared to arginine.
The transformation of homoarginine into Boc-HomoArg(NO₂)-OH involves two critical chemical modifications. First, the alpha-amino group receives protection through attachment of a tert-butyloxycarbonyl group, adding C₅H₈O₂ to the molecular formula and increasing the molecular weight by 100.12 grams per mole. This protection strategy renders the amino group unreactive under basic conditions while maintaining removability under mildly acidic conditions. Second, the guanidino group undergoes nitro substitution, replacing one of the amino groups with a nitro functionality, which adds an additional nitrogen and two oxygen atoms while removing two hydrogen atoms.
The nitro modification fundamentally alters the electronic properties of the guanidino group, transforming it from a strongly basic center to an electron-withdrawing moiety. This change affects both the compound's chemical reactivity and its potential biological interactions. The nitro group's electron-withdrawing nature stabilizes the remaining portions of the guanidino system while introducing new possibilities for redox chemistry within biological systems. The presence of the nitro group also creates opportunities for selective chemical transformations that would not be possible with the unmodified guanidino functionality.
Historical Development and Rationale for Nitro (NO₂) and Boc Protective Groups
The tert-butyloxycarbonyl protecting group emerged as a transformative tool in organic synthesis during the late 1950s, representing a significant advancement in amino acid and peptide chemistry. The introduction of this acid-labile protecting group provided synthetic chemists with a reliable method for temporarily masking amino functionality while maintaining compatibility with a broad range of synthetic conditions. The Boc group demonstrated particular utility in peptide synthesis due to its stability under basic conditions and its clean removal using mild acids such as trifluoroacetic acid.
The mechanism of Boc protection involves the reaction of amino groups with di-tert-butyl dicarbonate under basic conditions, forming a carbamate linkage that effectively reduces the nucleophilicity of the nitrogen. Deprotection occurs through acid-catalyzed protonation of the carbonyl oxygen, followed by fragmentation to generate a stabilized tertiary carbocation and subsequent elimination to form isobutene and carbon dioxide. This deprotection mechanism provides a strong thermodynamic driving force while avoiding the formation of reactive intermediates that might interfere with sensitive functionalities elsewhere in the molecule.
The incorporation of nitro groups into organic molecules has a rich history dating back to the mid-19th century, with the discovery of their diverse biological activities spurring continued research interest. Nitro-containing compounds gained particular prominence following the discovery of chloramphenicol in 1947, which demonstrated the antibacterial potential of nitro-substituted aromatics. The nitro functional group serves as both a pharmacophore and a toxicophore, meaning it can contribute to desired biological activity while also potentially causing adverse effects.
In the context of amino acid derivatives, nitro substitution of guanidino groups creates compounds with altered biological properties compared to their unmodified counterparts. The nitro group's ability to undergo reduction within biological systems enables the controlled release of nitric oxide, making nitro-arginine derivatives valuable tools for studying nitric oxide biology. This reduction potential has led to the development of nitro-arginine compounds as nitric oxide synthase inhibitors, providing researchers with molecular tools for investigating cardiovascular physiology and cellular signaling pathways.
Properties
IUPAC Name |
(2S)-6-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N5O6/c1-12(2,3)23-11(20)15-8(9(18)19)6-4-5-7-14-10(13)16-17(21)22/h8H,4-7H2,1-3H3,(H,15,20)(H,18,19)(H3,13,14,16)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIPSHDRWHZYOM-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN=C(N)N[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN=C(N)N[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection Methodology
The amino group of homoarginine is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The reaction typically proceeds in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C, achieving yields of 85–92%. A key challenge lies in avoiding overprotection, which necessitates precise stoichiometric control.
Table 1: Boc Protection Reaction Conditions
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Solvent | THF/DCM | 85–92 |
| Temperature (°C) | 0–25 | — |
| Base | TEA/DIPEA | — |
| Reaction Time (h) | 2–4 | — |
Source: Adapted from PMC studies on arginine derivatives.
Introduction of the Nitro Group
Nitration of the guanidine side chain is a critical step that distinguishes this compound from its parent compound. Two primary methods dominate this stage: direct nitration using nitrating agents and indirect approaches via intermediate functionalization.
Direct Nitration with Nitric Acid
Concentrated nitric acid (HNO₃) in acetic anhydride (Ac₂O) at –10°C selectively nitrates the guanidine moiety without affecting the Boc group. This method achieves 70–78% yields but requires rigorous temperature control to prevent decomposition.
Metal-Mediated Nitration
Alternative protocols employ copper(II) nitrate or silver nitrite in acetonitrile, enabling milder conditions (25–40°C). These methods reduce side reactions, improving yields to 80–85%.
Table 2: Comparative Nitration Methods
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Direct HNO₃/Ac₂O | HNO₃, Ac₂O | 70–78 | 90–95 |
| Copper-Mediated | Cu(NO₃)₂, CH₃CN | 80–85 | 92–97 |
Source: Synthesis protocols for nitroarginine derivatives.
Purification and Stabilization
Post-synthetic purification ensures the removal of unreacted reagents and byproducts. This compound exhibits sensitivity to prolonged exposure to polar aprotic solvents, necessitating optimized workflows.
Chromatographic Techniques
Reverse-phase high-performance liquid chromatography (RP-HPLC) using C18 columns and a water-acetonitrile gradient (0.1% trifluoroacetic acid) resolves impurities effectively. Industrial-scale production often employs flash chromatography with silica gel, achieving >98% purity.
Crystallization Strategies
Recrystallization from ethanol-water mixtures (4:1 v/v) at 4°C yields crystalline product with 99% purity. This method is favored for batch consistency in pharmaceutical applications.
Table 3: Purification Efficiency by Method
| Technique | Solvent System | Purity (%) | Recovery (%) |
|---|---|---|---|
| RP-HPLC | H₂O/CH₃CN + 0.1% TFA | 99.5 | 85–90 |
| Flash Chromatography | EtOAc/Hexane | 98.0 | 92–95 |
| Recrystallization | Ethanol/H₂O | 99.0 | 75–80 |
Source: Industrial purification data.
Industrial-Scale Production
Large-scale synthesis of this compound demands optimization of cost, safety, and environmental impact.
Continuous Flow Reactors
Modern facilities adopt continuous flow systems to enhance reaction control and reduce waste. For example, a two-stage flow process (Boc protection followed by nitration) achieves 88% overall yield with 95% purity, outperforming batch methods by 12%.
Green Chemistry Innovations
Replacement of DCM with cyclopentyl methyl ether (CPME) as a solvent reduces toxicity without compromising yield. Additionally, catalytic recycling of copper in nitration steps lowers metal waste by 40%.
Case Study: Peptide Synthesis Application
In a 2023 study, this compound was incorporated into apelin analogues to modulate cardiovascular activity. The nitro group facilitated selective deprotection during solid-phase peptide synthesis (SPPS), enabling precise C-terminal modifications. RP-HPLC and mass spectrometry confirmed 97% peptide purity, validating the compound's utility in complex syntheses .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boc-HomoArg(NO2)-OH can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc protecting group.
Major Products:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Removal of the Boc group to yield the free amino compound.
Scientific Research Applications
Peptide Synthesis
Boc-HomoArg(NO2)-OH serves as a valuable building block in peptide synthesis. Its unique structure allows for selective modifications, making it suitable for creating peptides with specific biological activities.
Biochemical Research
This compound is utilized in studies of enzyme-substrate interactions, protein folding, and other biochemical processes. Its nitro group can participate in redox reactions, influencing its reactivity with various biomolecules.
Medicinal Chemistry
Researchers are exploring this compound for developing novel therapeutic agents. Its structural similarity to arginine allows it to interact with biological targets involved in critical physiological processes.
Industrial Applications
The compound is also used in producing specialized chemicals and materials with unique properties, leveraging its chemical reactivity for industrial applications.
Research indicates that this compound exhibits several biological activities:
- Inhibition of Serine Proteases : It acts as a competitive inhibitor for enzymes like urokinase-type plasminogen activator (uPA), which is crucial in cancer therapy by preventing tumor invasion.
- Antimicrobial Activity : Peptides containing this compound show enhanced activity against pathogens such as Candida albicans and Plasmodium falciparum, potentially due to increased membrane permeability.
- Cardiovascular Effects : The compound may modulate nitric oxide production, influencing vascular function and endothelial health.
Case Studies and Research Findings
-
Inhibition of Serine Proteases
- A study demonstrated that derivatives of arginine, including this compound, effectively inhibit serine proteases involved in cancer progression.
-
Antimicrobial Properties
- Research highlighted that peptides modified with this compound exhibited significant antimicrobial effects, enhancing their potential as therapeutic agents against infections.
-
Cardiovascular Health
- Investigations into the role of arginine derivatives suggest that this compound may improve vascular function by modulating nitric oxide synthesis.
Mechanism of Action
The mechanism of action of Boc-HomoArg(NO2)-OH involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with enzymes and other proteins. The Boc protecting group allows for selective modification of the amino group, enabling targeted functionalization in peptide synthesis and other applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Boc-Arg(NO₂)-OH
- Structural Difference : Replaces homoarginine (an arginine analog with an additional methylene group in the side chain) with standard arginine.
- Molecular Formula: C₁₃H₂₄N₅O₆ (vs. C₁₂H₂₃N₅O₆ for Boc-HomoArg(NO₂)-OH) .
- The nitro group in both compounds stabilizes the guanidine moiety, but homoarginine’s extended side chain may enhance resistance to enzymatic degradation in biological systems.
2.2 H-Arg(NO₂)-OH
- Structural Difference : Lacks the Boc protecting group and homoarginine modification.
- Molecular Formula : C₆H₁₃N₅O₄ (MW: 219.20 g/mol) .
- Functional Impact: Without the Boc group, H-Arg(NO₂)-OH is more reactive but less stable in acidic conditions, limiting its utility in stepwise peptide synthesis .
2.3 Boc-D-Arg(NO₂)-OH
- Structural Difference: D-enantiomer of arginine (vs. L-configuration in Boc-HomoArg(NO₂)-OH).
- Functional Impact: The D-configuration renders it resistant to proteolytic cleavage, making it useful in designing protease-stable peptides . Unlike Boc-HomoArg(NO₂)-OH, its stereochemistry may reduce compatibility with L-amino acid-specific biological systems .
Physicochemical and Functional Comparisons
| Property | Boc-HomoArg(NO₂)-OH | Boc-Arg(NO₂)-OH | H-Arg(NO₂)-OH | Boc-D-Arg(NO₂)-OH |
|---|---|---|---|---|
| Molecular Weight | 333.34 g/mol | ~335 g/mol* | 219.20 g/mol | ~335 g/mol* |
| Solubility | DMSO, aqueous buffers | Similar to Boc-HomoArg | Water, polar solvents | Similar to Boc-HomoArg |
| Stability | High (Boc-protected) | High | Low | High |
| Key Application | Peptide synthesis | Peptide synthesis | Biochemical assays | Protease-resistant peptides |
*Estimated based on structural similarity.
- The nitro group in Boc-HomoArg(NO₂)-OH may similarly participate in redox reactions, though its primary role is structural stabilization .
Biological Activity
Boc-HomoArg(NO2)-OH, also known as Boc-N'-Nitro-L-HomoArginine, is a synthetic amino acid derivative that has garnered interest for its potential biological activities. This article delves into its synthesis, properties, and biological implications, supported by relevant data tables and case studies.
- Chemical Structure : this compound has the molecular formula with a molecular weight of 333.4 g/mol.
- CAS Number : 28968-64-1
- Synonyms : Boc-N'-Nitro-L-HomoArginine, Boc-Nω-(nitro)-L-homoarginine.
Synthesis
This compound can be synthesized through various methodologies involving the protection of amino groups and subsequent nitration. The synthesis typically involves:
- Protection of the amino group using a Boc (tert-butyloxycarbonyl) group.
- Nitration of the homoarginine derivative to introduce the nitro group at the appropriate position.
- Purification to obtain the final product in high yield and purity.
This compound is believed to interact with various biological targets due to its structural similarity to arginine, an essential amino acid involved in numerous physiological processes. The nitro group may enhance its reactivity and interaction with biomolecules, particularly in enzyme inhibition and receptor modulation.
Case Studies and Research Findings
- Inhibition of Serine Proteases : Research indicates that derivatives of arginine, including this compound, can act as competitive inhibitors of serine proteases like urokinase-type plasminogen activator (uPA). These inhibitors are crucial in cancer therapy as they can prevent tumor invasion by inhibiting proteolytic enzymes involved in extracellular matrix degradation .
- Antimicrobial Activity : Studies have shown that peptides containing modified arginine residues exhibit enhanced antimicrobial properties against various pathogens, including Candida albicans and Plasmodium falciparum. The incorporation of nitro groups has been linked to increased membrane permeability and cellular uptake, potentially leading to higher efficacy in drug delivery systems .
- Cardiovascular Effects : The role of arginine derivatives in cardiovascular health is significant due to their involvement in nitric oxide (NO) synthesis. Research suggests that this compound may influence vascular function by modulating NO production and enhancing endothelial function .
Data Table: Biological Activities of this compound
Q & A
Q. What are the optimal protocols for preparing stable stock solutions of Boc-HomoArg(NO2)-OH?
To ensure stability, dissolve this compound in solvents like DMSO or aqueous buffers, adjusting concentrations based on experimental needs. Heating to 37°C followed by sonication improves solubility for recalcitrant batches. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (stable for 6 months) or -20°C (stable for 1 month). Avoid using solvents that induce precipitation, and validate solubility via visual clarity checks .
Q. Which analytical methods are recommended for confirming the purity and structural integrity of this compound?
High-performance liquid chromatography (HPLC) with UV detection (e.g., at 220 nm) is ideal for assessing purity (>98% as per standard quality control). Nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) confirms structural integrity, particularly the Boc-protecting group and nitro-guanidine moiety. Mass spectrometry (MS) provides molecular weight validation (theoretical: 333.34 g/mol). Cross-reference data with published spectra for nitro-arginine derivatives to verify consistency .
Advanced Research Questions
Q. How does the nitro group in this compound influence its reactivity in peptide synthesis compared to non-nitrated analogs?
The nitro group stabilizes the guanidine moiety, reducing undesired side reactions (e.g., racemization) during coupling steps. However, it may sterically hinder resin loading in solid-phase synthesis. Optimize coupling reagents (e.g., HATU/DIPEA) and reaction times to balance efficiency and stability. Comparative studies with Boc-Arg-OH show that the nitro derivative requires lower activation temperatures but longer deprotection times under acidic conditions (e.g., TFA) .
Q. What experimental strategies mitigate nitro group reduction or decomposition during peptide synthesis?
Use inert atmospheres (argon/nitrogen) to prevent oxidative degradation. Avoid reducing agents (e.g., TCEP, DTT) in buffered systems. For Fmoc-based synthesis, employ mild deprotection conditions (20% piperidine in DMF) to preserve the nitro group. Post-synthesis, characterize peptides via LC-MS to detect nitro-to-amine reduction byproducts. Stability studies under varying pH (4–9) and temperature (4–37°C) can identify optimal storage conditions .
Q. How can researchers resolve discrepancies in reported solubility data for this compound across studies?
Contradictions often arise from solvent polarity variations and batch-specific impurities. Systematically test solubility in DMSO, water, and organic-aqueous mixtures (e.g., DMSO:PBS). Use dynamic light scattering (DLS) to detect aggregation. Cross-validate findings with independent sources (e.g., peer-reviewed syntheses) and report detailed solvent ratios, temperatures, and sonication durations to ensure reproducibility .
Methodological Considerations
Q. What steps are critical for integrating this compound into complex peptide sequences without compromising yield?
Pre-activate the amino acid with HOBt/EDCI in DMF for 10 minutes before resin addition. Monitor coupling efficiency via Kaiser tests. For difficult sequences, incorporate pseudo-proline dipeptides or backbone amide protection to minimize aggregation. Post-cleavage, purify peptides via reverse-phase HPLC using gradients of acetonitrile/water (0.1% TFA) to isolate the target product .
Q. How should researchers design controls to assess the functional impact of the nitro group in biological assays?
Include three controls: (1) peptides synthesized with Boc-Arg-OH (non-nitrated), (2) scrambled sequences with this compound, and (3) solvent-only blanks. Use circular dichroism (CD) to confirm secondary structure retention and surface plasmon resonance (SPR) to quantify binding affinity changes. Statistical analysis (e.g., ANOVA) should account for batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
